molecular formula C34H59N9O12 B608467 Larazotide acetate CAS No. 881851-50-9

Larazotide acetate

Cat. No.: B608467
CAS No.: 881851-50-9
M. Wt: 785.9 g/mol
InChI Key: NYGCNONRVCGHAT-UFIKZEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Larazotide acetate is a synthetic peptide composed of eight amino acids. It functions as a tight junction regulator and is primarily studied for its potential in treating celiac disease. This compound works by restoring the integrity of the intestinal barrier, which is often compromised in individuals with celiac disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Larazotide acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification and quality control to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

Larazotide acetate primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

Major Products Formed

The major product formed is the this compound peptide itself. By-products may include truncated peptides or peptides with incomplete sequences, which are removed during purification .

Scientific Research Applications

Clinical Trials

  • Phase II and III Trials : Larazotide acetate has undergone extensive clinical testing. In various trials, it has demonstrated efficacy in reducing gluten-induced symptoms and immune responses in patients with celiac disease.
    • Study Design : A randomized, double-blind, placebo-controlled study involving 184 patients was conducted to assess the efficacy of this compound during a gluten challenge. Patients were given doses of 1 mg, 4 mg, or 8 mg three times daily for six weeks while consuming gluten .
    • Results : The 1 mg dose significantly limited gluten-induced symptoms as measured by the Gastrointestinal Symptom Rating Scale (P = 0.002) and reduced anti-tissue transglutaminase antibody levels compared to placebo .
  • Persistent Symptoms : Another study focused on patients experiencing persistent symptoms despite adhering to a gluten-free diet. Results indicated that this compound at a dose of 0.5 mg effectively reduced symptom days and improved patient-reported outcomes .
    • Table 1: Summary of Clinical Trial Outcomes
      | Study | Dose (mg) | Symptom Reduction (%) | Anti-tTG Antibody Reduction | P-Value |
      |-------|-----------|-----------------------|-----------------------------|---------|
      | Trial 1 | 1 | Significant | Yes | 0.002 |
      | Trial 2 | 0.5 | 26% | Yes | 0.017 |

Mechanistic Studies

Research has also explored this compound's impact on intestinal permeability through mechanistic studies using animal models.

  • Ischemic Injury Recovery : A study involving ischemia-injured porcine tissue showed that this compound enhanced transepithelial electrical resistance, indicating improved tight junction integrity post-injury .

Safety Profile

The safety profile of this compound has been comparable to placebo across multiple studies. Adverse events were generally mild and similar between treatment and control groups, suggesting a favorable tolerance among patients .

Broader Applications

While primarily focused on celiac disease, this compound's mechanism may have implications for other gastrointestinal disorders characterized by increased intestinal permeability, such as inflammatory bowel disease (IBD). Ongoing research is necessary to explore these potential applications further.

Mechanism of Action

Larazotide acetate functions as a tight junction regulator by inhibiting the action of zonulin, a protein that increases intestinal permeability. It binds to zonulin receptors, preventing the disassembly of tight junctions and maintaining the integrity of the intestinal barrier. This action helps reduce the passage of harmful substances into the bloodstream, thereby mitigating the immune response triggered by gluten in celiac disease .

Comparison with Similar Compounds

Similar Compounds

    Zonulin antagonists: Other compounds that inhibit zonulin activity.

    Peptide-based tight junction regulators: Similar peptides that modulate tight junctions.

Uniqueness

Larazotide acetate is unique due to its specific mechanism of action and its efficacy in clinical trials for celiac disease. Unlike other compounds, it directly targets the zonulin pathway, making it a promising therapeutic agent for conditions involving intestinal permeability .

Biological Activity

Larazotide acetate, a synthetic 8-amino acid peptide, is primarily recognized for its role as a tight junction (TJ) regulator. It was developed to assist in managing celiac disease (CeD) symptoms, particularly in patients who continue to experience issues despite adhering to a gluten-free diet (GFD). This article will delve into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and emerging research findings.

This compound functions by regulating the integrity of tight junctions in the intestinal epithelium. Tight junctions are crucial for maintaining intestinal barrier function and preventing the passage of harmful substances, such as gluten, into the submucosa. The compound promotes the assembly of tight junction proteins and rearranges actin filaments, thereby inhibiting gluten-induced TJ disruption and reducing intestinal permeability .

Clinical Efficacy

Several clinical studies have evaluated the efficacy of this compound in managing symptoms associated with celiac disease:

  • Phase II Trials : A multicenter, randomized, double-blind, placebo-controlled study assessed doses of 0.5 mg, 1 mg, and 2 mg administered three times daily. The primary endpoint focused on the reduction of gastrointestinal symptoms measured by the Celiac Disease Gastrointestinal Symptom Rating Scale (GSRS). The results indicated that the 0.5 mg dose significantly reduced symptoms compared to placebo (p=0.022) and improved patient-reported outcomes .
  • Gluten Challenge Studies : In trials involving gluten challenges, this compound demonstrated a reduction in gluten-induced immune reactivity and associated symptoms. For instance, patients receiving 1 mg of this compound showed a significant decrease in anti-tissue transglutaminase IgA levels compared to placebo .
  • Long-Term Use : A follow-up study indicated that this compound not only alleviated gastrointestinal symptoms but also reduced non-gastrointestinal symptoms such as headaches and fatigue .

Safety Profile

The safety profile of this compound has been generally favorable across various studies. Adverse events reported were comparable between treatment and placebo groups, indicating that this compound is well-tolerated among patients .

Emerging Research Findings

Recent studies have expanded the potential applications of this compound beyond celiac disease:

  • COVID-19 Related Research : this compound has been investigated for its potential benefits in treating inflammatory conditions associated with COVID-19. In pediatric patients with multisystem inflammatory syndrome (MIS-C), those treated with this compound experienced quicker resolution of gastrointestinal symptoms and reduced levels of inflammatory markers compared to those not receiving the treatment .
  • Antiviral Activity : Preliminary findings suggest that derivatives of this compound may exhibit antiviral properties against SARS-CoV-2 by binding to viral proteases essential for replication. This opens avenues for further exploration into its use as an antiviral agent .

Summary Table of Key Clinical Findings

Study TypeDose (mg)Primary OutcomeResultReference
Phase II Trial0.5GSRS Score Reductionp=0.022 (significant improvement)
Gluten Challenge Study1Anti-tTG IgA Levelsp=0.005 (significant reduction)
Long-Term Use-Non-GI Symptomsp=0.010 (significant improvement)
MIS-C Treatment-Resolution of GI SymptomsFaster resolution compared to placebo

Q & A

Basic Research Questions

Q. What is the mechanism of action of larazotide acetate in modulating intestinal tight junctions?

this compound, a synthetic octapeptide, acts as a zonulin antagonist by binding to the zonulin receptor on intestinal epithelial cells. It prevents the disassembly of tight junctions (TJs) by inhibiting cytokine-, gluten peptide-, or pathogen-induced zonulin signaling. Preclinical studies in Caco-2 and IEC6 cell models demonstrated its ability to inhibit TJ permeability changes, maintain ZO-1 and actin cytoskeletal integrity, and block gliadin peptide transport . In vivo, it preserved TJ structure in HLA-HCD4/DQ8 transgenic mice and reduced macrophage infiltration in gluten-sensitized models .

Q. How is this compound evaluated for efficacy in celiac disease (CeD) clinical trials?

Efficacy is assessed using:

  • Gastrointestinal Symptom Rating Scale (GSRS) and CeD-GSRS : Measures symptom severity (e.g., diarrhea, abdominal pain) during gluten challenges. This compound significantly reduced symptom worsening at 0.25 mg and 4.0 mg doses (vs. placebo) in double-blind trials .
  • Lactulose-to-Mannitol (LAMA) Ratio : An intestinal permeability biomarker. While early inpatient studies showed reduced LAMA ratios with larazotide, outpatient trials found no significant differences, highlighting variability in permeability measurement sensitivity .
  • Anti-tTG Antibodies : Longer gluten challenges (≥2.4 g/day for 2–12 weeks) are required to assess immunological effects, as short-term trials often fail to trigger antibody production .

Q. What safety profile has been established for this compound in clinical studies?

this compound exhibits a favorable safety profile:

  • Common Adverse Events (AEs) : Headache (most frequent), mild gastrointestinal discomfort, and urinary tract infections (5.8% in one study, though not dose-dependent) .
  • No Severe Toxicity : Phase I–III trials reported no serious AEs, hepatic/renal toxicity, or systemic absorption at therapeutic doses (0.25–8 mg) .
  • Tolerability : Discontinuation rates were comparable to placebo (25% vs. 26.9%) .

Advanced Research Questions

Q. Why do some studies report contradictory dose-dependent efficacy for this compound?

Inconsistent dose responses (e.g., 0.25 mg and 4.0 mg effective, but 8 mg ineffective) may arise from:

  • Study Design : Small sample sizes (≤13 patients/group in early trials) and pooling of treatment groups for analysis, which may obscure dose-specific effects .
  • Paradoxical TJ Regulation : Higher doses might over-suppress zonulin, disrupting homeostatic TJ regulation, as suggested by preclinical models .
  • Gluten Challenge Variability : Differences in gluten dosage (e.g., 2.4 g/day vs. 2.5 g) and duration (2–12 weeks) impact symptom and permeability outcomes .

Q. How can researchers reconcile discrepancies between LAMA ratios and symptom improvement in larazotide trials?

The LAMA ratio’s insensitivity in outpatient settings may stem from:

  • Timing of Measurement : Permeability changes may resolve before urinary lactulose/mannitol excretion peaks .
  • Compensatory Mechanisms : Larazotide may mitigate symptom severity without fully normalizing permeability, as seen in gluten-challenge subgroups where GSRS improved despite unchanged LAMA ratios .
  • Alternative Biomarkers : Histological analysis (e.g., villous height-to-crypt depth ratio) and cytokine profiling (e.g., IL-2, IFN-γ) are proposed to complement LAMA in future trials .

Q. What methodological considerations are critical for designing this compound trials in non-celiac applications (e.g., MIS-C)?

Key factors include:

  • Patient Stratification : MIS-C trials require biomarkers (e.g., elevated zonulin, spike protein levels) to identify hyperinflammatory responders likely to benefit from TJ modulation .
  • Outcome Measures : Beyond symptom scales, track systemic inflammation (CRP, IL-6) and organ dysfunction (cardiac enzymes, liver function) .
  • Dosing : Lower doses (0.5 mg TID) showed efficacy in CeD without immunosuppression, making them preferable for pediatric MIS-C cohorts .

Q. How do preclinical models inform larazotide’s potential in non-gastrointestinal diseases (e.g., metabolic or autoimmune disorders)?

Animal studies highlight:

  • Liver Fibrosis : Larazotide reduced TJ permeability in cholestatic models, attenuating bile acid-induced inflammation .
  • Arthritis : In murine collagen-induced arthritis, it decreased synovial cytokine influx and joint damage .
  • Metabolic Dysfunction : Improved glucose tolerance in diet-induced obesity models via gut-liver axis modulation . These findings support mechanistic trials in NAFLD, type 2 diabetes, and rheumatoid arthritis .

Q. What explains the mixed results in phase II/III trials of this compound for CeD?

Phase III trial suspensions (2022) contrasted earlier positive phase IIb outcomes due to:

  • Endpoint Selection : Reliance on patient-reported symptoms (GSRS) vs. objective biomarkers (e.g., histology) introduced variability .
  • Population Heterogeneity : Enrolling patients with persistent symptoms despite gluten-free diets (GFD) may include non-compliant or refractory subgroups .
  • Adjunctive vs. Monotherapy : Larazotide is designed as a GFD adjunct, requiring strict dietary compliance for efficacy—a confounder in long-term trials .

Q. Methodological Recommendations

  • Gluten Challenge Protocols : Standardize gluten dosing (2.4–3.0 g/day) and duration (≥14 days) to ensure symptom and immune activation consistency .
  • Combined Biomarkers : Pair LAMA ratios with fecal calprotectin or serum zonulin for robust permeability assessment .
  • Preclinical Models : Use HLA-DQ8 transgenic mice and cytokine-exposed Caco-2 monolayers to mimic CeD pathophysiology .

Properties

IUPAC Name

acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGCNONRVCGHAT-UFIKZEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007986
Record name Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881851-50-9
Record name Larazotide acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881851509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.